molecular formula C18H29NO5 B2363810 N-Boc-N-benzyl-PEG3-alcohol CAS No. 2030118-13-7

N-Boc-N-benzyl-PEG3-alcohol

Cat. No. B2363810
CAS RN: 2030118-13-7
M. Wt: 339.432
InChI Key: BDCCEAKTRBQRSG-UHFFFAOYSA-N
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Description

“N-Boc-N-benzyl-PEG3-alcohol” is a small molecule compound that is composed of several functional groups . It is a PEG linker containing a hydroxyl group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The synthesis of “N-Boc-N-benzyl-PEG3-alcohol” involves the use of a PEG linker containing a hydroxyl group and Boc-protected amino group . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Molecular Structure Analysis

“N-Boc-N-benzyl-PEG3-alcohol” has a chemical formula of C18H29NO5 . Its molecular weight is 339.43 .


Physical And Chemical Properties Analysis

“N-Boc-N-benzyl-PEG3-alcohol” has a molecular weight of 339.43 . It is soluble in DMSO, DCM, DMF .

Scientific Research Applications

Catalyst in Chemical Reactions

N-Boc-N-benzyl-PEG3-alcohol's derivatives, specifically polyethylene glycol (PEG), are used as phase transfer catalysts in various chemical reactions. For instance, PEG has been shown to enhance the rate of dibenzyl ether production in a solid–liquid–liquid phase transfer catalytic system, leading to a reaction rate nearly eight times higher than in systems with water (Jin, Ido, & Goto, 2003). Similarly, PEG has been employed in the oxidative degradation of benzylic alcohols, demonstrating its utility as an initiator in free-radical chemistry (Wang, He, & Miao, 2009).

Preventing Protein Aggregation

In the pharmaceutical industry, PEG derivatives have been used to prevent protein aggregation, a common challenge in drug formulation. For example, PEGylation, the covalent modification of proteins with PEG, has been found effective in preventing benzyl alcohol-induced protein aggregation (Rodríguez-Martínez, Rivera-Rivera, & Griebenow, 2009).

Drug Delivery Systems

N-Boc-N-benzyl-PEG3-alcohol derivatives have potential utility in drug delivery systems. The synthesis of heterotelechelic poly(ethylene glycol)-block-poly(succinimide) possessing both acetal and tert-butoxycarbonylamino terminals with a narrow molecular weight distribution indicates potential applications as a targetable drug carrier (Nakanishi & Kataoka, 2009).

In Green Chemistry

PEG derivatives play a significant role in green chemistry, for example, in the aerobic oxidation of benzyl alcohols in sustainable media like PEG-400 (Urgoitia, SanMartin, Herrero, & Domínguez, 2011). They also function as stabilizers for palladium nanoparticles in catalytic systems, enhancing the reaction's efficiency and environmental friendliness (Feng et al., 2009).

properties

IUPAC Name

tert-butyl N-benzyl-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO5/c1-18(2,3)24-17(21)19(15-16-7-5-4-6-8-16)9-11-22-13-14-23-12-10-20/h4-8,20H,9-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCCEAKTRBQRSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOCCOCCO)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-N-benzyl-PEG3-alcohol

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